molecular formula C12H12N2O2 B3112799 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid CAS No. 192637-18-6

4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid

Cat. No. B3112799
CAS RN: 192637-18-6
M. Wt: 216.24 g/mol
InChI Key: ZZIJCEAXGOLEIE-UHFFFAOYSA-N
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Description

4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid (MIMBA) is a small molecule that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, and is an important synthetic intermediate in the synthesis of various compounds. MIMBA has been studied extensively in the fields of biochemistry and physiology, and its mechanism of action has been elucidated.

Scientific Research Applications

Corrosion Inhibition

One of the significant applications of derivatives similar to 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is in the field of corrosion inhibition. For instance, benzimidazole derivatives based on 8-hydroxyquinoline have demonstrated efficient corrosion inhibition properties for mild steel in HCl solutions. Experimental and theoretical assessments, including potentiodynamic polarization and impedance spectroscopy, have shown these compounds to act as mixed-type inhibitors, effectively preventing corrosion with an inhibitory efficiency of up to 97.7% (Rbaa et al., 2020).

Adsorption and Environmental Remediation

Research on the adsorption properties of nitrogen-containing compounds and benzene derivatives, including those containing imidazole heterocycles like 4-(1H-imidazole-1-ylmethyl) benzoic acid, has revealed their potential in environmental remediation. The study focused on the adsorption from aqueous solutions on active carbons, showing the influence of molecular size and hydration energy on the adsorption process, which is crucial for removing contaminants from water (Kharitonova et al., 2005).

Coordination Polymers and Material Science

In material science, the synthesis of coordination polymers using derivatives of this compound has been explored. For example, a one-dimensional coordination polymer of nickel(II) with 4′-(imidazol-1-ylmethyl)benzoate anion was synthesized, offering insights into the structural and potentially functional aspects of such materials (Fan et al., 2001).

Antimicrobial Applications

Novel series of imidazole analogs have been synthesized and investigated for their antimicrobial activity. Certain derivatives exhibited potent bioactivity against pathogenic fungi and bacteria, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Dahiya, 2008).

Chemosensors

Imidazole-based chemosensors derived from this compound have shown utility in the reversible detection of cyanide and mercury ions, indicating their potential in environmental monitoring and safety applications. The chemosensors demonstrated specificity towards CN- ions, leading to fluorescence quenching, with detection limits in the low micromolar range (Emandi et al., 2018).

properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-13-6-7-14(9)8-10-2-4-11(5-3-10)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIJCEAXGOLEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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